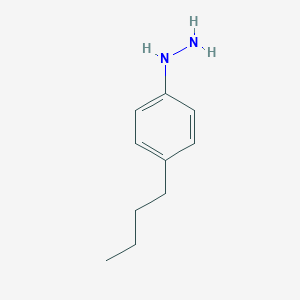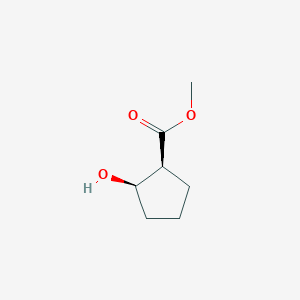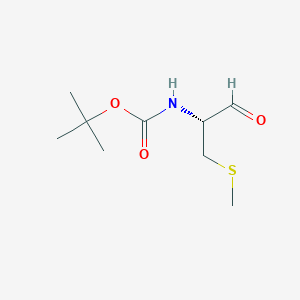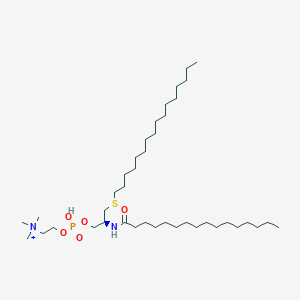
Methylglyoxal bis(cyclohexylamidinohydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylglyoxal bis(cyclohexylamidinohydrazone) (MGBCP) is a synthetic compound that has shown potential as an anticancer agent. It belongs to the family of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). MGBCP has been extensively studied for its ability to inhibit tumor growth and proliferation, making it a promising candidate for cancer therapy.
Wirkmechanismus
The exact mechanism of action of Methylglyoxal bis(cyclohexylamidinohydrazone) is not fully understood. However, it is believed to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, Methylglyoxal bis(cyclohexylamidinohydrazone) disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methylglyoxal bis(cyclohexylamidinohydrazone) has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been shown to have good bioavailability, which means that it can effectively reach its target cells in the body. Methylglyoxal bis(cyclohexylamidinohydrazone) has been found to have a synergistic effect when used in combination with other anticancer agents, which can enhance its therapeutic efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methylglyoxal bis(cyclohexylamidinohydrazone) in lab experiments include its high potency and selectivity towards cancer cells, its minimal toxicity towards normal cells, and its ability to induce apoptosis in cancer cells. However, the limitations of using Methylglyoxal bis(cyclohexylamidinohydrazone) include its relatively short half-life in the body, which may limit its therapeutic efficacy, and its potential to cause drug resistance in cancer cells.
Zukünftige Richtungen
There are several future directions for the development of Methylglyoxal bis(cyclohexylamidinohydrazone) as an anticancer agent. One direction is to optimize its synthesis method to produce higher yields and purity. Another direction is to investigate its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, more studies are needed to fully understand its mechanism of action and to identify potential biomarkers that can predict its therapeutic response. Overall, Methylglyoxal bis(cyclohexylamidinohydrazone) shows great promise as a potential anticancer agent, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of Methylglyoxal bis(cyclohexylamidinohydrazone) involves the reaction of methylglyoxal with cyclohexylamine and hydrazine hydrate. The resulting compound is then purified using column chromatography to obtain pure Methylglyoxal bis(cyclohexylamidinohydrazone). The synthesis method has been optimized to produce high yields of Methylglyoxal bis(cyclohexylamidinohydrazone) with good purity.
Wissenschaftliche Forschungsanwendungen
Methylglyoxal bis(cyclohexylamidinohydrazone) has been extensively studied for its anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Methylglyoxal bis(cyclohexylamidinohydrazone) has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells.
Eigenschaften
CAS-Nummer |
114319-00-5 |
|---|---|
Produktname |
Methylglyoxal bis(cyclohexylamidinohydrazone) |
Molekularformel |
C17H32N8 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
2-cyclohexyl-1-[(E)-[(1E)-1-[(N'-cyclohexylcarbamimidoyl)hydrazinylidene]propan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C17H32N8/c1-13(23-25-17(19)22-15-10-6-3-7-11-15)12-20-24-16(18)21-14-8-4-2-5-9-14/h12,14-15H,2-11H2,1H3,(H3,18,21,24)(H3,19,22,25)/b20-12+,23-13+ |
InChI-Schlüssel |
SRKQUQMCVHDJDD-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=N\NC(=NC1CCCCC1)N)/C=N/NC(=NC2CCCCC2)N |
SMILES |
CC(=NNC(=NC1CCCCC1)N)C=NNC(=NC2CCCCC2)N |
Kanonische SMILES |
CC(=NNC(=NC1CCCCC1)N)C=NNC(=NC2CCCCC2)N |
Synonyme |
methylglyoxal bis(cyclohexylamidinohydrazone) MGBC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




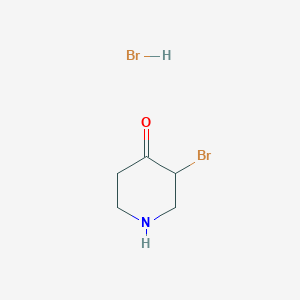
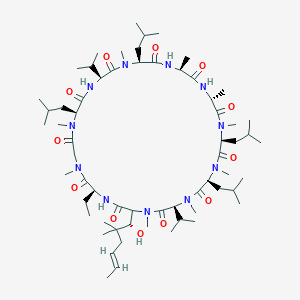
![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)

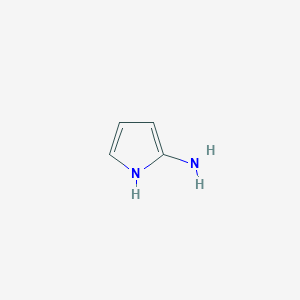

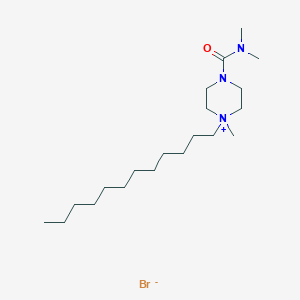
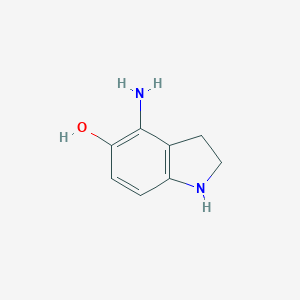
![4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B40580.png)
